2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide
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Overview
Description
2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorinated pyridine ring, and a piperidinylidene moiety
Mechanism of Action
Target of Action
The primary target of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide, also known as Fluopicolide, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the structure and function of cells.
Mode of Action
It is believed to interact with its targets byaffecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of the cells, inhibiting their growth and proliferation.
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from spreading and causing disease.
Result of Action
The result of Fluopicolide’s action is the effective control of diseases caused by oomycetes, such as late blight of potato . By inhibiting the growth and proliferation of these organisms, Fluopicolide helps to protect crops and improve agricultural productivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through the chlorination of 5-(trifluoromethyl)pyridine using chlorine gas under controlled conditions.
Piperidine Derivative Formation: The pyridine intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to form the piperidinylidene intermediate.
Acetohydrazide Formation: The final step involves the reaction of the piperidinylidene intermediate with acetohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of agrochemicals. Its structural features make it effective in the formulation of pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
4-Piperidinylideneacetohydrazide: A related compound with similar structural features but lacking the trifluoromethyl group.
Uniqueness
The uniqueness of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide lies in its combined structural features. The presence of both a trifluoromethyl group and a chlorinated pyridine ring enhances its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N4O/c14-10-6-9(13(15,16)17)7-19-12(10)21-3-1-8(2-4-21)5-11(22)20-18/h5-7H,1-4,18H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCDDDYSBXFMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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